2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole
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Overview
Description
2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole typically involves the cycloaddition reaction of nitriles with azides. One common method is the [2+3] cycloaddition between a nitrile and an azide, which forms the tetrazole ring. This reaction can be catalyzed by various agents, including Lewis acids and amine salts .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can modify the substituents on the tetrazole ring.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically used, although the tetrazole ring itself is resistant.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific substituents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted tetrazoles .
Scientific Research Applications
2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists .
Comparison with Similar Compounds
Similar Compounds
Tetrazole: The parent compound with a simple tetrazole ring.
5-Methyltetrazole: A derivative with a methyl group at the 5-position.
1-Substituted Tetrazoles: Compounds with various substituents at the 1-position.
Uniqueness
2-[(5-Methyltetrazol-1-yl)methyl]-5-phenyltetrazole is unique due to the presence of both a methyl and a phenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This dual substitution pattern also provides unique chemical reactivity and stability compared to other tetrazole derivatives .
Properties
IUPAC Name |
2-[(5-methyltetrazol-1-yl)methyl]-5-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8/c1-8-11-14-16-17(8)7-18-13-10(12-15-18)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIHKSOHPWNWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CN2N=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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